

4-Ethoxy-2,3-difluorobenzaldehyde molecular weight and formula C₉H₈F₂O₂

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Compound of Interest

Compound Name: 4-Ethoxy-2,3-difluorobenzaldehyde

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An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde

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Abstract

This technical guide provides a comprehensive overview of **4-Ethoxy-2,3-difluorobenzaldehyde**, a key aromatic aldehyde intermediate. With the molecular formula C₉H₈F₂O₂, this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides a robust, field-tested synthesis protocol with mechanistic insights, explores its applications as a critical building block in the synthesis of complex molecules, and outlines essential safety and handling procedures. The guide is structured to serve as a practical resource, combining theoretical grounding with actionable experimental details to support ongoing research and development efforts.

Physicochemical and Structural Properties

4-Ethoxy-2,3-difluorobenzaldehyde is a substituted aromatic aldehyde whose structural features—specifically the difluoro substitution pattern and the ethoxy group—impart unique electronic properties that are highly valuable in the design of novel therapeutics. The fluorine

atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a handle for further synthetic transformations.

Key Data Summary

A summary of the essential physicochemical data for **4-Ethoxy-2,3-difluorobenzaldehyde** is presented below. The molecular weight is calculated from its confirmed molecular formula, $C_9H_8F_2O_2$.

Property	Value	Source(s)
Molecular Formula	$C_9H_8F_2O_2$	[1][2]
Molecular Weight	186.16 g/mol	[3][4]
CAS Number	126162-95-6	[1][2]
Appearance	Varies (solid)	
Purity	Typically $\geq 97\%$	[5]

Chemical Structure

The structural arrangement of the atoms dictates the reactivity and utility of the molecule. The diagram below illustrates the 2D structure of **4-Ethoxy-2,3-difluorobenzaldehyde**.

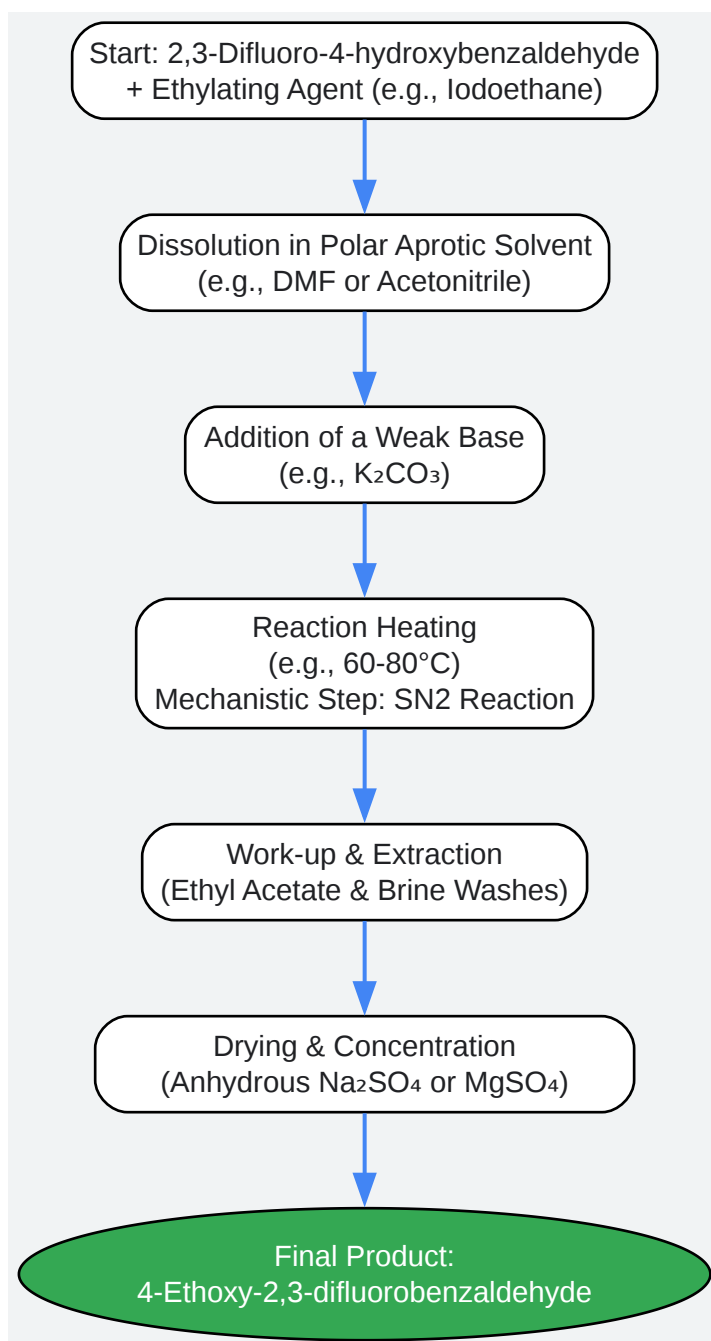
Caption: 2D structure of **4-Ethoxy-2,3-difluorobenzaldehyde**.

Synthesis and Mechanistic Considerations

The synthesis of **4-Ethoxy-2,3-difluorobenzaldehyde** is typically achieved via a Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry. This pathway involves the ethoxylation of a corresponding difluorinated hydroxybenzaldehyde precursor.

Synthetic Workflow Overview

The general workflow involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.



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Caption: General workflow for the synthesis of **4-Ethoxy-2,3-difluorobenzaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[6]

Materials:

- 2,3-Difluoro-4-hydroxybenzaldehyde
- Iodoethane (or Diethyl sulfate)
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate Solution ($NaHCO_3$)
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a solution of 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
 - Causality: DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the S_N2 reaction without interfering. Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the reactive phenoxide ion.
- Addition of Ethylating Agent: Add iodoethane (1.0-1.2 eq) dropwise to the stirring mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
 - Causality: Iodoethane is an excellent electrophile with a good leaving group (iodide), promoting an efficient S_N2 reaction. A slight excess can help drive the reaction to completion.
- Reaction: Heat the reaction mixture to 60°C and stir for 10-12 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up: Cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the bulk of the DMF. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[6]

- Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
- Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure **4-Ethoxy-2,3-difluorobenzaldehyde**.

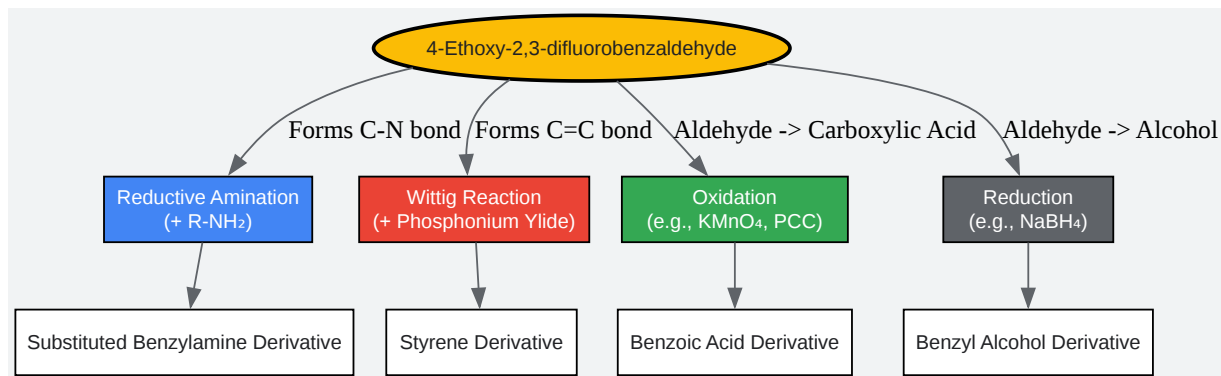
Applications in Drug Discovery and Development

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. The specific substitution pattern of **4-Ethoxy-2,3-difluorobenzaldehyde** makes it a valuable intermediate for synthesizing more complex, biologically active molecules. The aldehyde functional group is particularly versatile, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.

The difluoro-substitution pattern is often employed by medicinal chemists to block metabolic oxidation at those positions, thereby improving the pharmacokinetic profile of a drug candidate.

Role as a Synthetic Intermediate

This compound serves as a key precursor in multi-step syntheses. For instance, it can be used to construct substituted heterocyclic systems, which are common scaffolds in many pharmaceuticals. The aldehyde can be converted into an amine, an alcohol, a carboxylic acid, or an alkene, providing numerous pathways for molecular elaboration.



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Caption: Key synthetic transformations of **4-Ethoxy-2,3-difluorobenzaldehyde**.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling **4-Ethoxy-2,3-difluorobenzaldehyde**.

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing fumes, mist, or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[7]
- Irritant: This compound is classified as a skin and eye irritant.[7] It may also cause respiratory irritation.[7]
- First Aid:
 - If on skin: Wash with plenty of soap and water.[7] If irritation occurs, seek medical advice.[7]

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice.[7]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
- Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed. [7] The material may be air-sensitive; storage under an inert gas is recommended.[7]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]

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References

- 1. 4-Ethoxy-2,3-difluorobenzaldehyde|CAS: 126162-95-6|4-Ethoxy-2,3-difluorobenzaldehyde-百灵威 [jkchemical.com]
- 2. 4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. regentchemicals.com.sg [regentchemicals.com.sg]
- 6. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
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